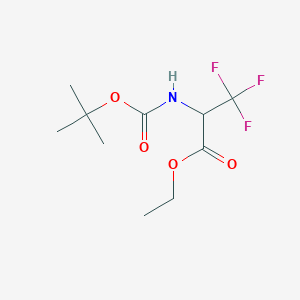
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate: is a chemical compound that features a trifluoromethyl group, an ethyl ester, and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of various intermediates and derivatives for pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with tert-butoxycarbonyl-protected amines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like tetrahydrofuran or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: Tetrahydrofuran, acetonitrile, methanol.
Major Products:
Deprotected Amines: Removal of the tert-butoxycarbonyl group yields the free amine.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, particularly those targeting enzymes or receptors that interact with trifluoromethyl groups .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional groups for enhanced properties .
Mechanism of Action
The mechanism of action of ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate primarily involves its role as a precursor or intermediate in chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways .
Comparison with Similar Compounds
- Ethyl 2-[(tert-butoxycarbonyl)amino]acetate
- Ethyl 2-[(tert-butoxycarbonyl)amino]propanoate
- Ethyl 2-[(tert-butoxycarbonyl)amino]butanoate
Uniqueness: Ethyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds that require enhanced stability, lipophilicity, and bioavailability .
Biological Activity
Ethyl 2-tert-butyloxycarbonylamino-3,3,3-trifluoropropanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features a trifluoropropanoate moiety that contributes to its unique biological interactions.
Mechanisms of Biological Activity
- Synthesis of CF3-bearing Amino Acids : This compound serves as a precursor for the synthesis of trifluoromethyl-substituted amino acids, which are important in drug design and development due to their enhanced metabolic stability and bioactivity .
- Potential Anti-inflammatory Effects : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by modulating the activity of certain enzymes involved in inflammatory pathways. For instance, inhibitors targeting hematopoietic prostaglandin D synthase (H-PGDS) have been linked to reduced inflammation in various models .
- TLR7/8 Antagonism : There is emerging evidence suggesting that derivatives of this compound may act as antagonists for Toll-like receptors (TLR7/8), which play a crucial role in immune response modulation. This action could be beneficial in treating autoimmune disorders such as systemic lupus erythematosus .
Biological Activity Data
| Activity | Mechanism | Reference |
|---|---|---|
| Synthesis of Amino Acids | Precursor for CF3-bearing amino acids | |
| Anti-inflammatory | Inhibition of H-PGDS activity | |
| TLR7/8 Antagonism | Modulation of immune response |
Case Studies and Research Findings
- Synthesis Pathways : A study demonstrated new synthetic pathways for producing CF3-bearing amino acids from this compound. These amino acids showed promising biological activities in preliminary assays .
- In Vivo Studies : In animal models, compounds derived from this structure exhibited significant reductions in inflammatory markers when administered at varying dosages. For example, a study reported that doses as low as 10 mg/kg resulted in measurable decreases in pro-inflammatory cytokines .
- Pharmacological Applications : The potential application of this compound as a therapeutic agent for autoimmune diseases was highlighted in research focusing on TLR7/8 antagonists. These findings suggest that further exploration into its pharmacodynamics and therapeutic index is warranted .
Properties
Molecular Formula |
C10H16F3NO4 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H16F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h6H,5H2,1-4H3,(H,14,16) |
InChI Key |
WJWGBYRWZJCCBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















